An In-depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol: Properties, Applications, and Experimental Insights
An In-depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol: Properties, Applications, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol, also known as 4-Hydroxybenzeneboronic acid neopentyl glycol ester, is a bifunctional organoboron compound of significant interest in medicinal chemistry, organic synthesis, and materials science.[1][2] As a derivative of phenylboronic acid, its primary utility lies in its role as a stable, efficient, and versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4]
This guide provides a comprehensive overview of the core chemical properties, reactivity, and practical applications of this reagent. The defining feature of this molecule is the presence of a neopentyl glycol protecting group on the boronic acid moiety. This structural choice is deliberate and critical; the resulting six-membered dioxaborinane ring confers enhanced stability, improved handling characteristics, and favorable reactivity profiles compared to the corresponding free boronic acid or other boronate esters.[4] The presence of the free phenolic hydroxyl group offers a secondary site for synthetic elaboration, making it a valuable scaffold for the construction of complex molecular architectures.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a reagent is paramount for its effective use in research and development.
IUPAC Name: 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol[1] Synonyms: 4-Hydroxybenzeneboronic acid, neopentyl glycol ester[1][2] CAS Number: 1192765-29-9[1][2]
Molecular Structure
The structure consists of a central phenol ring substituted at the para position with a 5,5-dimethyl-1,3,2-dioxaborinane group.
Summary of Physicochemical Data
The following table summarizes the key physical and chemical properties of the compound, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅BO₃ | [1][2] |
| Molecular Weight | 206.05 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [5] |
| Purity | Typically ≥98% (by GC or other methods) | [5] |
| Storage Conditions | Store at 2-8 °C, in a cool, dark place | [5] |
Note: While a specific melting point is not consistently reported for this neopentyl ester, the closely related pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, has a melting point of 114-118 °C, which can serve as a rough estimate.
Spectroscopic Characterization
Definitive identification and purity assessment of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol rely on standard spectroscopic techniques. While raw spectral data is proprietary to manufacturers, a senior scientist can anticipate the key features based on the molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:
-
Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.8-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Phenolic Proton: A broad singlet for the -OH proton, the chemical shift of which is concentration and solvent-dependent.
-
Neopentyl Protons: A singlet for the methylene protons (-O-CH₂-) of the dioxaborinane ring and a singlet for the two equivalent methyl groups (-C(CH₃)₂).
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display signals for the unique carbon atoms in the aromatic ring and the neopentyl glycol moiety. The carbon attached to the boron atom will have a characteristic chemical shift.
-
¹¹B NMR (Boron Nuclear Magnetic Resonance): This technique is particularly useful for boron-containing compounds. A single resonance is expected, with a chemical shift indicative of a tetracoordinate boronate ester. This analysis helps confirm the integrity of the dioxaborinane ring.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or related fragments ([M+H]⁺, [M+Na]⁺) corresponding to the calculated mass of 206.05 g/mol .[1]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary application of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds prevalent in pharmaceuticals and functional materials.[8][9]
The Advantage of the Neopentyl Glycol Ester
The choice of neopentyl glycol to form the boronate ester is a key design feature that enhances the reagent's utility:
-
Enhanced Stability: Boronic acids are prone to dehydration to form cyclic boroxines and can undergo protodeboronation (cleavage of the C-B bond) under certain conditions. The neopentyl glycol ester is significantly more stable to air, moisture, and chromatography than the free boronic acid, simplifying storage and handling.[4]
-
Improved Handling: The compound is a crystalline solid, making it easy to weigh and dispense accurately, which is crucial for reaction stoichiometry and reproducibility in both lab-scale and industrial processes.[4]
-
Controlled Reactivity: The boronate ester provides a slow, controlled release of the active boronic acid species during the catalytic cycle, which can lead to higher yields and purer products by minimizing side reactions.[4]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst, a base, and the two coupling partners. The process is a self-validating system where each step regenerates a catalytic species necessary for the next.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).
-
Transmetalation: The organic group (R²) from the boronate ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronate ester.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[10]
Experimental Protocol: A Practical Workflow
The following section provides a representative, step-by-step methodology for a Suzuki-Miyaura coupling reaction. This protocol is a foundational template; specific conditions such as catalyst, base, solvent, and temperature must be optimized for each unique substrate combination.
Workflow for a Typical Suzuki-Miyaura Coupling
Detailed Step-by-Step Methodology
Objective: To couple an aryl bromide (Ar-Br) with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol.
Reagents & Equipment:
-
Aryl bromide (1.0 eq)
-
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane or Toluene, degassed)
-
Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol, and the palladium catalyst.
-
Inerting: Seal the flask with a septum and attach it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed organic solvent via syringe, followed by the degassed aqueous base solution.
-
Reaction: Fit the flask with a condenser (under inert gas) and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure biaryl phenol product.
Safety and Handling
As a senior scientist, ensuring laboratory safety is non-negotiable. While 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol does not have an extensive, specific GHS classification, safe handling practices should be based on its constituent functional groups: a boronate ester and a phenol. The related pinacol ester is known to cause skin and eye irritation.[11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[12][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to maintain its stability and prevent degradation.[5]
-
Phenol Hazard Consideration: The phenolic moiety means the compound is acidic and potentially corrosive. Phenol itself is toxic and can be absorbed through the skin.[15] Although the boronate ester group mitigates some of these properties, caution is warranted.
Conclusion
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol stands out as a highly valuable and practical reagent for modern organic synthesis. Its enhanced stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it a superior alternative to the corresponding free boronic acid. For researchers in drug discovery and materials science, this compound provides a reliable and efficient tool for constructing complex biaryl structures, enabling the rapid development of novel molecular entities. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is the key to unlocking its full synthetic potential.
References
Sources
- 1. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol | C11H15BO3 | CID 51341958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide [myskinrecipes.com]
- 4. 4-Methylbenzeneboronic acid neopentyl glycol ester [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | C12H17BO3 | CID 2734624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.ca [fishersci.ca]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. carlroth.com [carlroth.com]
- 15. nj.gov [nj.gov]
